N-cyclopropyl-2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]acetamide
Description
N-cyclopropyl-2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]acetamide is a sulfonamide-functionalized acetamide derivative characterized by:
- Cyclopropyl group: A three-membered carbon ring attached to the acetamide nitrogen, which may enhance metabolic stability by restricting conformational flexibility .
- 3-Fluoro-4-methoxybenzenesulfonamido moiety: The fluorine atom at the meta position and methoxy group at the para position on the benzene ring could improve lipophilicity and influence receptor binding via electronic effects .
- Acetamide backbone: A common pharmacophore in medicinal chemistry, often associated with analgesic, anti-inflammatory, or enzyme-inhibitory activities .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(3-fluoro-4-methoxyphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-17-9-8-15(11-16(17)19)26(23,24)21-14-4-2-12(3-5-14)10-18(22)20-13-6-7-13/h2-5,8-9,11,13,21H,6-7,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUIQBKBNZKQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]acetamide is a compound that has garnered attention in pharmacological research for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a cyclopropyl group, a sulfonamide moiety, and an acetamide functional group, which are significant in determining its biological properties.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially inhibiting their activity. This can lead to modulation of various biochemical pathways.
- Receptor Binding : The sulfonamide group may facilitate binding to certain receptors, influencing cellular responses and signaling pathways.
Antimicrobial Activity
Research indicates that similar sulfonamide compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Compounds with sulfonamide structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folic acid synthesis, crucial for bacterial growth.
Anticancer Potential
Studies involving structurally related compounds suggest potential anticancer properties:
- Cell Line Studies : In vitro assays using cancer cell lines have demonstrated that compounds with similar structures can induce apoptosis and inhibit proliferation. Specific IC50 values (the concentration required to inhibit cell growth by 50%) are crucial for evaluating efficacy.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study reported the synthesis of various sulfonamide derivatives, including those similar to this compound, which exhibited promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
-
Case Study on Anticancer Activity :
- Another investigation focused on the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. Results indicated that modifications in the chemical structure significantly impacted their anticancer efficacy, with some derivatives showing IC50 values in the micromolar range.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)oxamide | Similar structure | Moderate antibacterial activity |
| 3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide | Similar structure | Antifungal properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity
Analgesic and Anti-Hypernociceptive Agents
- Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide): Exhibits analgesic activity comparable to paracetamol, attributed to the 4-methylpiperazinyl sulfonyl group, which may enhance solubility and CNS penetration .
- Compound 36 (N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide): Shows anti-hypernociceptive activity against inflammatory pain. Key difference: The diethylsulfamoyl group introduces bulkier substituents than the target compound’s benzenesulfonamido group, possibly affecting receptor selectivity .
Structural Analogues in Patents
- Compound 26 (N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide) :
Physicochemical and Application-Based Comparisons
Corrosion Inhibition
- 2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide :
Structural Diversity in Acetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
